molecular formula C22H26N2O3S B1651855 3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate CAS No. 1351630-51-7

3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate

Cat. No. B1651855
CAS RN: 1351630-51-7
M. Wt: 398.5
InChI Key: MFCDGWBJAHJWJY-UHFFFAOYSA-N
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Description

3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Scientific Research Applications

Chiral Stationary Phases for Chromatography

Cyclohexylcarbamate derivatives have been explored as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). They demonstrate high resolving abilities for enantiomers, comparable to popular CSPs like tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. The absence of a phenyl group, which complicates UV detection, and solubility in chloroform make these derivatives useful for chiral discrimination in both 1H NMR spectroscopy and chromatographic applications (Kubota, Yamamoto, & Okamoto, 2000).

Synthesis and Characterization of Derivatives

The facile synthesis of cyclohexanone derivatives showcases the versatility of cyclohexylcarbamate compounds in creating a variety of chemical structures with potential applications in medicinal chemistry and material science. For instance, cyclohexanone (1) reacted with 2-benzylidenemalononitrile (2) under specific conditions to produce novel compounds with reported antimicrobial activities (Elkholy & Morsy, 2006).

Crystal Structure and DFT Studies

Cyclohexylcarbamate derivatives have been characterized through various analytical techniques including X-ray diffraction analysis and DFT (Density Functional Theory) studies. These analyses provide insights into the molecular structure, stability, and potential interactions of these compounds, which can be critical for designing drugs and materials with specific properties (Doğan et al., 2020).

Pharmaceutical Applications

Specific cyclohexylcarbamate derivatives have been explored for their utility in pharmaceuticals, especially as inhibitors of fatty acid amide hydrolase (FAAH). Such compounds, including URB597, show promising analgesic, anxiolytic-like, and antidepressant-like properties in preclinical models, highlighting the therapeutic potential of cyclohexylcarbamate derivatives in managing pain, anxiety, and depression (Wilson et al., 2011).

properties

IUPAC Name

[3-(3-phenylsulfanylpropanoylamino)cyclohexyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(14-15-28-20-12-5-2-6-13-20)23-18-10-7-11-19(16-18)27-22(26)24-17-8-3-1-4-9-17/h1-6,8-9,12-13,18-19H,7,10-11,14-16H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCDGWBJAHJWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147796
Record name Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351630-51-7
Record name Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351630-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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